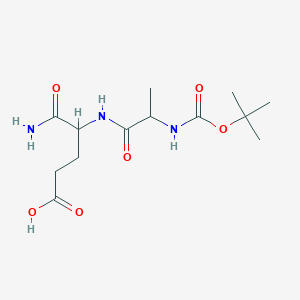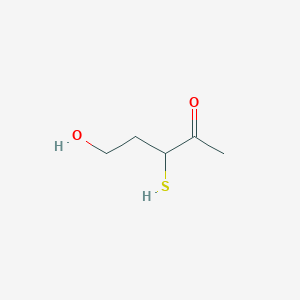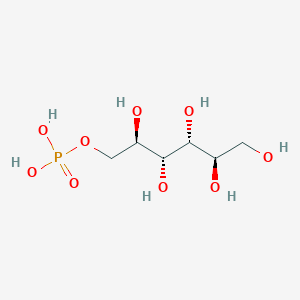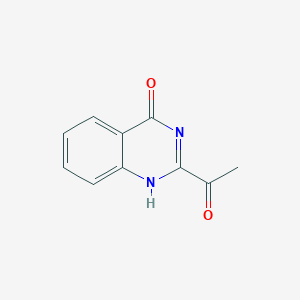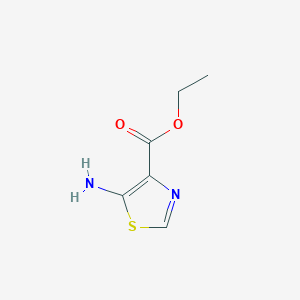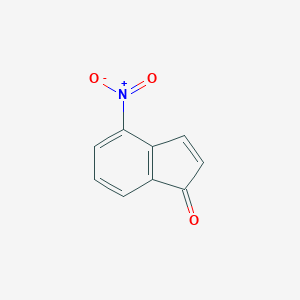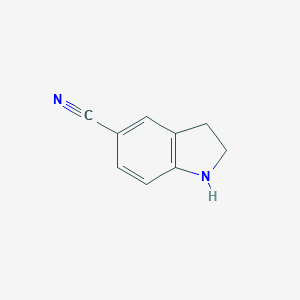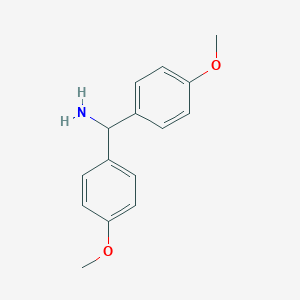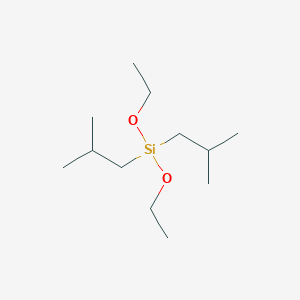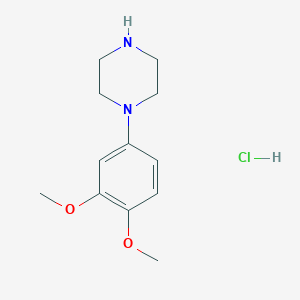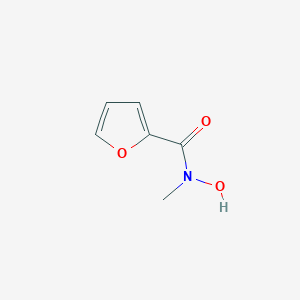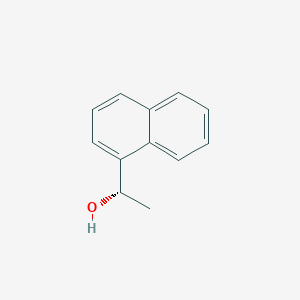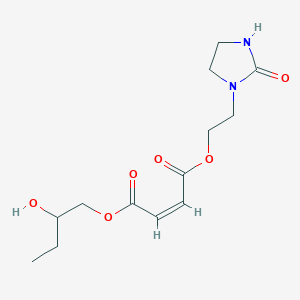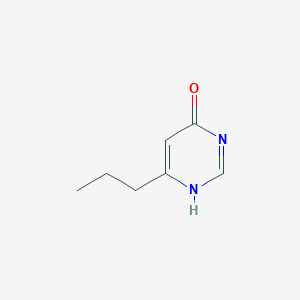
6-Propylpyrimidin-4-ol
Overview
Description
6-Propylpyrimidin-4-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, antibacterial, and antiproliferative effects. The compound has garnered attention in various fields of research due to its potential therapeutic applications.
Mechanism of Action
Mode of Action
6-Propylpyrimidin-4-ol interacts with its targets by acting as an inhibitor This means it binds to these enzymes and reduces their activity
Biochemical Pathways
The inhibition of DIO1 and TPO by this compound affects the thyroid hormone metabolism pathway . This can lead to downstream effects such as altered metabolic rate, growth, and development.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of DIO1 and TPO. By inhibiting these enzymes, it can disrupt the normal synthesis and metabolism of thyroid hormones, leading to changes in metabolic rate, growth, and development . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-oxoenanthic acid ethyl ester with carbamimidothioic acid . Another method includes the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl₂-catalyzed three-component coupling reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet the stringent requirements of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: 6-Propylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Propylpyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies investigating the role of pyrimidine derivatives in cellular processes and genetic regulation.
Medicine: Due to its biological activities, this compound is explored for its potential therapeutic effects, including antihypertensive and antibacterial properties.
Industry: The compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
Comparison with Similar Compounds
Comparison: 6-Propylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives. For example, the presence of a propyl group at the 6-position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOXWFPCYCCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


